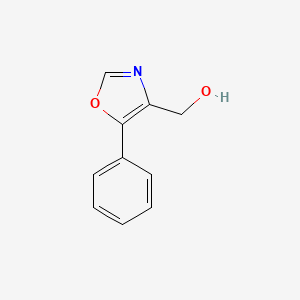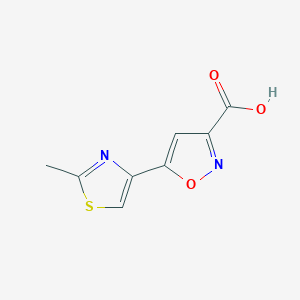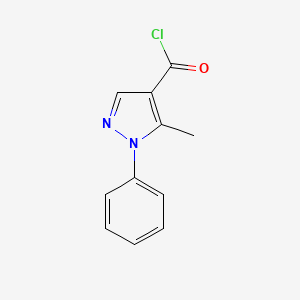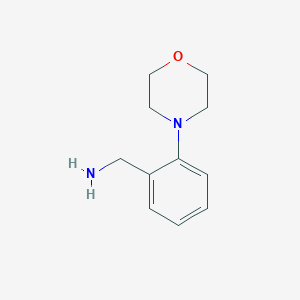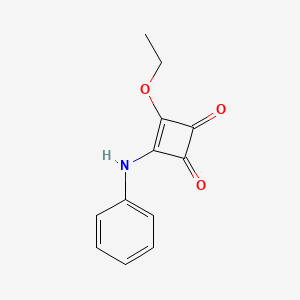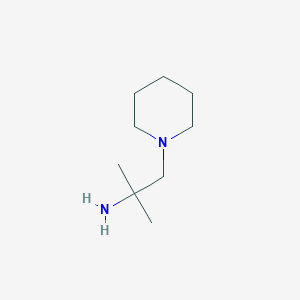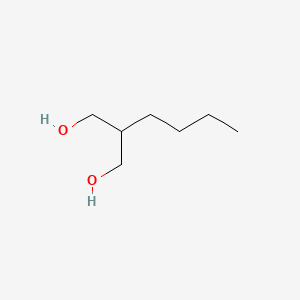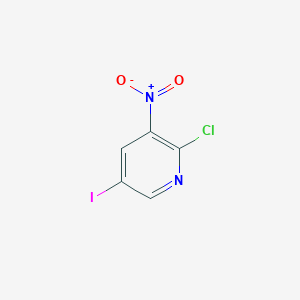
2-Chloro-5-iodo-3-nitropyridine
Vue d'ensemble
Description
2-Chloro-5-iodo-3-nitropyridine is a chemical compound with the empirical formula C5H2ClIN2O2 . It is used in the preparation of nitrogen heterocycles as colony stimulating factor-1 receptor (CSF-1R) inhibitors .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [O-]N+c1cc(I)cnc1Cl . The InChI representation is 1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 77-81 °C . Its molecular weight is 284.44 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Chemical Reaction Studies
2-Chloro-5-iodo-3-nitropyridine, similar to its related compounds, has been the subject of various chemical studies. For example, the reaction of 2-chloro-3-nitropyridine with hydroxide ions was analyzed using NMR and X-ray crystallography. This study helped understand the intermediates formed in ring-opening reactions and their isomerization processes, which can provide insights into similar reactions involving this compound (Haynes & Pett, 2007).
Spectroscopic Analysis
Another study focused on the proton magnetic resonance chemical shifts and coupling constants for a series of substituted pyridines, including 2-substituted-5-nitropyridines and 2-substituted-3-nitropyridines. These spectroscopic analyses are crucial for understanding the electronic environment and structural characteristics of compounds like this compound (Gerig & Reinheimer, 1969).
Reaction Kinetics
The kinetics of reactions involving substituted pyridines, such as 2-chloro-3-nitropyridine, have been extensively studied. These studies offer valuable insights into the reactivity and mechanistic pathways of similar compounds, including this compound. For example, the reaction of 2-chloro-3-nitropyridine with aryloxide ions in methanol was examined to understand the reaction's kinetics and mechanism (El-Bardan, 1999).
Structural and Vibrational Properties
Studies on compounds like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide can shed light on the structural and vibrational properties of this compound. These studies often involve crystallography and vibrational spectroscopy to understand the molecular structure and dynamics (Ban-Oganowska et al., 2001).
Electronic and Molecular Structure Analysis
The electronic and molecular structure of related compounds, such as 2-chloro-4-nitropyridine, has been analyzed using density functional theory. These studies provide insights into the electronic properties, reactivity, and stability of pyridine derivatives, which can be applied to understand this compound (Velraj, Soundharam, & Sridevi, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that nitropyridines, the class of compounds to which 2-chloro-5-iodo-3-nitropyridine belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals . Therefore, the specific targets can vary depending on the final product that this compound is used to synthesize.
Mode of Action
The mode of action of this compound is primarily through its reactivity as a chemical intermediate. Nitropyridines are electron-deficient and can undergo various reactions such as Suzuki-Miyaura cross-coupling . This reaction is a palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used in organic synthesis . The this compound compound can participate in this reaction, providing a way to create complex molecules from simpler precursors.
Pharmacokinetics
For instance, it has a molecular weight of 284.44 , which is within the range that allows for good bioavailability. Its water solubility is estimated to be 51.37 mg/L at 25°C , which could influence its absorption and distribution in the body.
Analyse Biochimique
Biochemical Properties
2-Chloro-5-iodo-3-nitropyridine plays a significant role in biochemical reactions, particularly in the context of halogenated heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s function . For instance, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular and physiological processes . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its biochemical activity . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In the endoplasmic reticulum, this compound can affect the activity of enzymes involved in lipid metabolism and protein synthesis.
Propriétés
IUPAC Name |
2-chloro-5-iodo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMRJPJERUFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363839 | |
| Record name | 2-Chloro-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426463-05-0 | |
| Record name | 2-Chloro-5-iodo-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426463-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 426463-05-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


